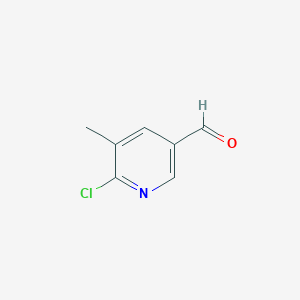![molecular formula C23H25NO6 B067635 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-92-2](/img/structure/B67635.png)
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, AM-251 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and peripheral tissues. CB1 receptors are involved in a variety of physiological processes, including appetite regulation, pain sensation, and mood regulation. By blocking the activity of CB1 receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing food intake, body weight, and adiposity in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models.
Advantages and Limitations for Lab Experiments
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a number of advantages for use in laboratory experiments, including its ability to selectively block CB1 receptors and its well-characterized pharmacological profile. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including its use in combination with other drugs for the treatment of obesity, diabetes, and cancer. In addition, further studies are needed to better understand the mechanisms of action of this compound and its potential for off-target effects. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in clinical applications.
Synthesis Methods
The synthesis of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves a multi-step process that begins with the reaction of 2-methoxyphenylacetonitrile with propene oxide to form 2-methoxy-1-(prop-2-enyloxy)phenylacetonitrile. This compound is then reacted with 1,5-dibromopentane to form 2-methoxy-1-(5-bromopentyl)phenylacetonitrile. The final step involves the reaction of this compound with 1,3-dioxolane and potassium carbonate to form this compound.
Scientific Research Applications
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including obesity, diabetes, and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models. This compound has also been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
CAS RN |
188824-92-2 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C23H25NO6/c1-12(2)28-21-19(25)17-15(14-8-6-7-9-16(14)27-5)10-11-24-18(17)20(30-23(24)26)22(21)29-13(3)4/h6-13,15,25H,1-5H3 |
InChI Key |
IBTQJNPDEVMFGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
Canonical SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
synonyms |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-(2-methoxyphenyl)-8,9-bis(1-methylethoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






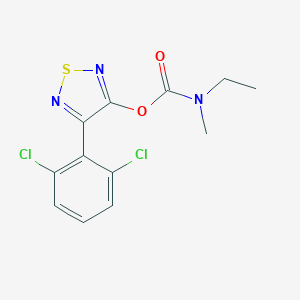

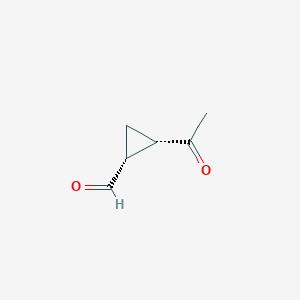
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
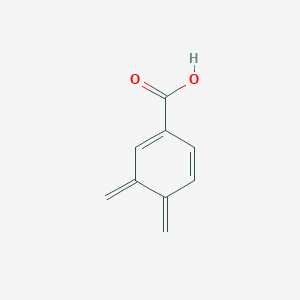
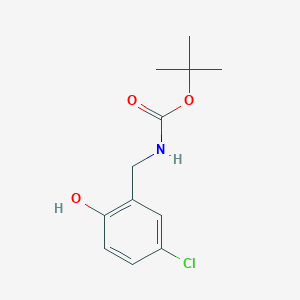

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
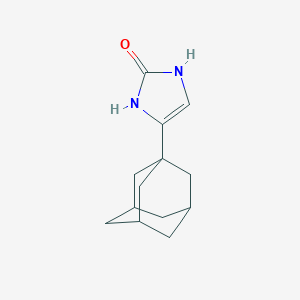
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
